molecular formula C14H9NO2S B12886224 (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

Cat. No.: B12886224
M. Wt: 255.29 g/mol
InChI Key: VJRCBZGNLMQBNZ-XYOKQWHBSA-N
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Description

(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both phenyl and thiophene groups in the molecule suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of a suitable aldehyde with an oxazole derivative. One common method is the Knoevenagel condensation, where the aldehyde reacts with the oxazole in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Phenyl-4-(furan-3-ylmethylene)oxazol-5(4H)-one
  • (E)-2-Phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one

Uniqueness

(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity and biological activity.

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

(4E)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8+

InChI Key

VJRCBZGNLMQBNZ-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CSC=C3)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2

Origin of Product

United States

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